![molecular formula C30H22O10 B1237619 Rugulosine](/img/structure/B1237619.png)
Rugulosine
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Overview
Description
Rugulosine is a natural product found in Chrysoporthe with data available.
Scientific Research Applications
Rugulosine's Potential as an Anti-Microbial Agent
Rugulosine has been studied for its antimicrobial properties. A notable application is its activity against methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in healthcare settings. Rugulosine A, B, and C, extracted from Penicillium radicum, showed promising antimicrobial effects against MRSA (Yamazaki et al., 2010).
Anti-Influenza Properties
Studies have indicated that rugulosine exhibits anti-influenza properties. Its effectiveness was demonstrated in chicken eggs and cultured chorioallantois, showing a higher potency than 1-adamantanamine, a known anti-influenza drug. Additionally, rugulosine provided protection against aerosol influenzal infection in mice (Nakamura et al., 1974).
Role in Plant Defense Mechanisms
Rugulosine's role in plant defense is another area of research interest. For instance, it has been found in white spruce seedlings colonized by rugulosin-producing endophytes. These compounds appeared to impair the growth of spruce budworm, suggesting a natural insect-repellent role for rugulosine in certain plants (Sumarah et al., 2005).
Investigation of Biosynthetic Pathways
Research has also focused on understanding the biosynthetic pathways of rugulosine. A study on Talaromyces sp. YE3016, a fungal endophyte, revealed the rug gene cluster, which governs the biosynthesis of rugulosine A and skyrin. This research provides insights into the molecular architecture of these compounds, which could have implications for synthetic biology applications (Han et al., 2021).
Anti-Phage Effects
Additionally, rugulosine has demonstrated anti-phage effects. It was observed to inhibit the penetration of phage RNA into host bacteria and also affected early intracellular reactions necessary for phage multiplication (Nakamura et al., 1971).
properties
Molecular Formula |
C30H22O10 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(14S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15?,16?,19?,20?,23-,24-,29?,30?/m0/s1 |
InChI Key |
QFDPVUTXKUGISP-OFUQQYEPSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4[C@H](C5C3(C2=O)C6[C@H](C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |
synonyms |
(+)-rugulosin rugulosin rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer rugulosin, (2R,2'R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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